2-(4-Ethoxyanilino)acetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethoxyanilino)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-9-5-3-8(4-6-9)12-7-10(14)13-11/h3-6,12H,2,7,11H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGTZGYSJPRABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360674 | |
| Record name | 2-(4-ethoxyanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100133-39-9 | |
| Record name | 2-(4-ethoxyanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 2 4 Ethoxyanilino Acetohydrazide
Strategic Precursor Synthesis for the 4-Ethoxyanilino Moiety
The foundational precursor for the target molecule is 4-ethoxyaniline. The synthesis of this key intermediate is crucial and can be accomplished through established chemical transformations.
4-Ethoxyaniline, also known as p-phenetidine, is a colorless oily liquid that serves as a vital building block in the synthesis of various pharmaceuticals and dyes. wikipedia.org Its preparation can be achieved through several methods, including the etherification of p-aminophenol or the reduction of p-nitrophenetole.
One common industrial method involves the reaction of p-aminophenol with ethyl chloride. Another significant pathway is the hydrogenation of p-nitrophenyl ether. This precursor, 4-ethoxyaniline, is a stable compound, though it is sensitive to light and air, often turning red to brown upon exposure.
Once synthesized, 4-ethoxyaniline can be used to create more complex intermediates, such as Schiff bases. For example, it can be reacted with aldehydes like 2-pyridinecarboxaldehyde. The formation of the resulting Schiff base, 4-ethoxyaniline-2-pyridinecarboxaldehyde, can be achieved through several methods, including refluxing in ethanol (B145695) for two hours, or stirring in either ethanol or an ethanol-water mixture at room temperature. ajol.inforesearchgate.net The reflux method in ethanol has been reported to provide the highest yield. ajol.inforesearchgate.net
Table 1: Comparison of Synthetic Methods for 4-ethoxyaniline-2-pyridinecarboxaldehyde Schiff Base Formation
| Method | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Reflux | Ethanol | 2 hours | Reflux | 83.5 | ajol.inforesearchgate.net |
| Stirring | Ethanol | 1 hour | Ambient | 73.0 | ajol.inforesearchgate.net |
| Stirring | Ethanol-Water (1:1 v/v) | 1 hour | Ambient | 43.6 | ajol.inforesearchgate.net |
Advanced Formation of the Acetohydrazide Functional Group
The introduction of the acetohydrazide group is a critical step that transforms the aniline (B41778) intermediate into the final target structure. This is typically achieved by first creating an ester intermediate, followed by reaction with hydrazine (B178648).
A widely employed and efficient method for creating the acetohydrazide moiety is the hydrazinolysis of a corresponding ester intermediate, such as ethyl 2-(4-ethoxyanilino)acetate. This reaction is typically performed by treating the ester with hydrazine hydrate (B1144303), often in an alcohol solvent like ethanol.
The general procedure involves refluxing the ester intermediate with hydrazine hydrate. nih.govresearchgate.netresearchgate.net For instance, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide is prepared from its corresponding ethyl ester by reacting it with a 100% concentration of hydrazine hydrate. nih.gov The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate in refluxing absolute ethanol is another example of this transformation. mdpi.com This method is favored for its straightforward procedure and generally good yields.
Beyond the standard hydrazinolysis of esters, other pathways for forming the acetohydrazide group have been explored. These alternative methods can offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
One alternative involves the use of coupling reagents to facilitate the condensation of a carboxylic acid with hydrazine. For example, 2-thiophenecarboxylic acid derivatives can be converted into their corresponding hydrazides by first activating the acid with 1-hydroxybenzotriazole (B26582) (HOBt) and dicyclohexylcarbodiimide (B1669883) (DCCI), followed by treatment with hydrazine. hhu.de This approach avoids the need to first synthesize an ester intermediate.
Other advanced methods for forming C-N bonds to create hydrazine derivatives include:
Borrowing Hydrogen Strategy: Ruthenium tricarbonyl complexes can catalyze the synthesis of alkylated acyl hydrazides using primary and secondary alcohols as the alkylating agents. organic-chemistry.org
Catalytic C-N Bond Formation: Mercuric triflate can catalyze the reaction between allyl silyl (B83357) ethers and N,N-acyltosylhydrazine to produce N-allylhydrazides under mild conditions. organic-chemistry.org
Multi-component Reactions: The condensation of aldehydes, hydrazine hydrate, an anhydride (B1165640) (like succinic or phthalic), and a 1,3-dicarbonyl compound can be accelerated by catalysts such as triethanolammonium (B1229115) acetate (B1210297) under solvent-free conditions. nih.gov
These varied approaches provide a versatile toolkit for chemists to synthesize hydrazide derivatives, allowing for the selection of the most appropriate method based on the specific molecular context.
Green Chemistry Principles in Anilinoacetohydrazide Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Green chemistry principles, such as the use of non-toxic catalysts, mild reaction conditions, and solvent-free procedures, are increasingly being applied to the synthesis of hydrazide derivatives.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in green synthesis. L-proline, a naturally occurring amino acid, has been identified as a particularly effective and environmentally friendly organocatalyst for the synthesis of hydrazide derivatives. mdpi.comconsensus.appresearchgate.net
The advantages of using L-proline as a catalyst include:
Reusability: L-proline can be recovered and reused for multiple reaction cycles without a significant loss in yield. mdpi.comresearchgate.net
Mild Conditions: Reactions can often be carried out under mild or even solvent-free conditions, such as mechanical grinding. mdpi.comresearchgate.net
Efficiency: These reactions are characterized by short reaction times, high purity of products, and high yields. mdpi.comconsensus.appresearchgate.net
Bifunctionality: L-proline acts as a bifunctional catalyst, where its amino group functions as a Lewis base and its carboxylic acid group acts as a Brønsted acid. This dual reactivity allows it to efficiently catalyze reactions under gentle conditions.
L-proline has been successfully used as a catalyst in the condensation of hydrazides with various aldehydes and ketones to produce novel hydrazide derivatives. mdpi.comresearchgate.net This approach represents a significant advancement towards more sustainable and efficient methods for synthesizing complex molecules like 2-(4-ethoxyanilino)acetohydrazide.
Microwave-Assisted Synthetic Enhancements
The synthesis of this compound from its corresponding ester, ethyl 2-(4-ethoxyanilino)acetate, and hydrazine hydrate can be significantly improved through the application of microwave-assisted organic synthesis (MAOS). This technique has emerged as a powerful tool in medicinal chemistry for accelerating reaction rates and increasing yields. Compared to conventional heating methods, which often involve lengthy reaction times and potential for side-product formation, microwave irradiation offers rapid and uniform heating of the reactants. nih.gov
In a typical conventional synthesis for a similar acetohydrazide, the reaction mixture of the ester and hydrazine hydrate is refluxed for several hours. nih.gov Microwave-assisted synthesis, however, can drastically reduce the reaction time to mere minutes. nih.govorganic-chemistry.org This efficiency stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure. The advantages of this green chemistry approach include not only accelerated reaction times and improved product yields but also often cleaner reactions with easier work-up procedures.
The reaction proceeds by the nucleophilic acyl substitution of the ethoxy group of the ester by the hydrazine hydrate. Under microwave irradiation, this conversion is expedited, leading to the efficient formation of the target hydrazide.
Reaction Scheme: Microwave-Assisted Synthesis
Ethyl 2-(4-ethoxyanilino)acetate reacts with hydrazine hydrate under microwave conditions to yield this compound.
A comparative overview of conventional versus microwave-assisted synthesis highlights the significant enhancements offered by the latter.
Derivatization Strategies for Enhancing Molecular Complexity
This compound serves as a valuable scaffold for the synthesis of more complex molecules through various derivatization strategies. The presence of the reactive terminal -NH2 group on the hydrazide moiety allows for straightforward chemical modifications. These modifications are primarily aimed at generating libraries of related compounds, often leading to the discovery of molecules with tailored properties. The most common derivatization involves the condensation with carbonyl compounds to form hydrazones, which can then be used as intermediates for synthesizing a variety of heterocyclic systems.
Formation of Hydrazone Analogues from this compound
Hydrazones are a class of organic compounds characterized by the -NHN=CH- functional group. nih.gov They are readily synthesized through the acid-catalyzed condensation reaction between a hydrazide and a carbonyl compound, such as an aldehyde or a ketone. uobaghdad.edu.iq This reaction involves the nucleophilic attack of the terminal nitrogen atom of the this compound onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the corresponding hydrazone. researchgate.net
This synthetic route is highly versatile, as a wide array of commercially available or readily synthesized aldehydes and ketones can be employed, allowing for the introduction of diverse structural motifs onto the parent hydrazide scaffold. The resulting N'-substituted hydrazone analogues exhibit varied electronic and steric properties depending on the nature of the substituent (R¹ and R²) introduced from the carbonyl compound.
Reaction Scheme: Hydrazone Formation
This compound reacts with an aldehyde (R²=H) or a ketone in the presence of an acid catalyst to form the corresponding hydrazone analogue.
The table below illustrates the diversity of hydrazone analogues that can be synthesized from this compound.
Introduction of Diverse Functional Groups
The introduction of diverse functional groups onto the this compound framework extends beyond the initial formation of hydrazones. These hydrazone intermediates are synthetically valuable precursors for constructing a variety of heterocyclic rings, which are prominent structural motifs in medicinal chemistry. nih.gov The active hydrogen on the secondary amine of the hydrazone linker, along with the azomethine group (-N=C-), provides reaction sites for cyclization reactions.
For instance, the reaction of hydrazones with thioglycolic acid (mercaptoacetic acid) yields 4-thiazolidinones, five-membered heterocyclic rings containing both sulfur and nitrogen. nih.gov Similarly, cycloaddition reactions with chloroacetyl chloride in the presence of a base like triethylamine (B128534) can lead to the formation of 2-azetidinones (β-lactams), which are four-membered cyclic amides. nih.gov These reactions effectively introduce new functional groups and rigid heterocyclic cores into the molecule, significantly altering its three-dimensional shape, polarity, and hydrogen-bonding capabilities.
This strategy allows for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships. A selection of potential heterocyclic derivatives is presented below.
Comprehensive Spectroscopic and Crystallographic Characterization of 2 4 Ethoxyanilino Acetohydrazide
Elucidation of Molecular Structure via High-Resolution Spectroscopy
High-resolution spectroscopic methods are instrumental in determining the intricate details of a molecule's structure. These techniques provide valuable information about the connectivity of atoms, the types of functional groups present, and the electronic environment of the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of 2-(4-ethoxyanilino)acetohydrazide, distinct signals corresponding to the different types of protons are observed. The ethoxy group protons typically appear as a triplet and a quartet, while the aromatic protons show signals in the aromatic region of the spectrum. The methylene (B1212753) protons and the amine protons also exhibit characteristic chemical shifts. mdpi.comnih.gov
The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum would show distinct peaks for the ethoxy carbons, the aromatic carbons, and the carbonyl carbon of the hydrazide group. mdpi.comnih.gov Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be employed to establish the connectivity between protons and carbons, further confirming the molecular structure.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| CH₃ (ethoxy) | 1.3-1.4 (t) | ~15 |
| OCH₂ (ethoxy) | 3.9-4.1 (q) | ~64 |
| Aromatic CH | 6.7-7.0 (m) | 115-120 |
| NH (aniline) | ~5.0 (s, br) | - |
| CH₂ (acetyl) | ~3.8 (s) | ~50 |
| NH (hydrazide) | ~4.3 (s, br) | - |
| NH₂ (hydrazide) | ~9.4 (s, br) | - |
| C=O (hydrazide) | - | ~170 |
| Aromatic C-O | - | ~152 |
| Aromatic C-N | - | ~141 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comupi.edu The FT-IR spectrum of this compound is expected to show characteristic absorption bands. mdpi.comupi.edu The N-H stretching vibrations of the aniline (B41778) and hydrazide groups would appear in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the hydrazide carbonyl group is a strong band typically observed around 1650-1680 cm⁻¹. The C-O stretching of the ethoxy group and the C-N stretching vibrations would also be present in the fingerprint region of the spectrum. spectroscopyonline.com
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Aniline & Hydrazide) | Stretching | 3200-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Hydrazide) | Stretching | 1650-1680 |
| C=C (Aromatic) | Stretching | 1500-1600 |
| N-H | Bending | 1550-1650 |
| C-O (Ether) | Stretching | 1200-1270 |
| C-N | Stretching | 1000-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mu-varna.bgmdpi.comethz.ch The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The presence of the aromatic ring and the carbonyl group, which are chromophores, will result in characteristic absorption maxima (λmax). The ethoxy group, an auxochrome, can cause a shift in the absorption wavelength. libretexts.org The conjugation between the aromatic ring and the amino group influences the electronic transitions, and the position of the absorption bands can provide insights into the electronic structure of the molecule. libretexts.org
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π* (Aromatic) | 200-280 |
| n → π* (Carbonyl) | >280 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a technique used to determine the molecular weight and molecular formula of a compound. nih.govnist.gov The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of 209.25 g/mol . scbt.compharmaffiliates.com The fragmentation pattern observed in the mass spectrum can provide valuable information about the structure of the molecule. Common fragmentation pathways for this compound would likely involve cleavage of the C-N bonds and the hydrazide linkage, leading to the formation of characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Identity |
| [M]⁺ | 209 | Molecular Ion |
| [M - NH₂NH]⁺ | 178 | Loss of hydrazinyl radical |
| [M - CONHNH₂]⁺ | 150 | Loss of hydrazide group |
| [C₈H₁₀NO]⁺ | 136 | 4-Ethoxyaniline fragment |
| [C₆H₅O]⁺ | 93 | Phenoxy fragment |
| [C₂H₅]⁺ | 29 | Ethyl fragment |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. uol.deuhu-ciqso.esceitec.cz This method allows for the accurate determination of bond lengths, bond angles, and torsion angles, offering a definitive confirmation of the molecular structure. uol.deuhu-ciqso.esceitec.cz
Precise Geometric Parameters: Bond Lengths, Bond Angles, Torsion Angles
A single crystal X-ray diffraction study of this compound would yield detailed information about its solid-state conformation. The analysis would reveal the planarity of the aromatic ring and the geometry around the nitrogen and carbonyl centers. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the N-H groups of the aniline and hydrazide moieties and the carbonyl oxygen. mdpi.comnih.gov
Table 5: Representative Bond Lengths, Bond Angles, and Torsion Angles from Similar Structures
| Parameter | Atoms Involved | Typical Value |
| Bond Length (Å) | C-C (aromatic) | 1.38 - 1.40 |
| C-N (aniline) | 1.38 - 1.42 | |
| C=O (hydrazide) | 1.22 - 1.25 | |
| N-N (hydrazide) | 1.40 - 1.45 | |
| C-O (ether) | 1.36 - 1.43 | |
| **Bond Angle (°) ** | C-N-C | 118 - 122 |
| O=C-N | 120 - 124 | |
| C-N-N | 115 - 120 | |
| Torsion Angle (°) | C-C-N-C | Variable (describes orientation of aniline group) |
| N-C-C=O | Variable (describes orientation of acetylhydrazide group) |
Note: These are representative values from crystallographically characterized related compounds and may differ for the specific crystal structure of this compound.
Analysis of Supramolecular Architectures in the Crystalline State
A definitive analysis of the supramolecular architecture requires crystallographic data, which is currently unavailable for this compound.
Identification and Characterization of Classical Hydrogen Bonding (N–H···O, C–H···O, C–H···N)
Without a known crystal structure, the specific hydrogen bonding patterns, including donor-acceptor distances and angles, cannot be identified or characterized.
Quantification of Non-Covalent Interactions (C–H···π, π-π Stacking)
The presence and geometric parameters of non-covalent interactions such as C–H···π and π-π stacking are dependent on the molecular packing in the crystal, which remains undetermined.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts, but it is entirely dependent on the input of a valid crystallographic model. No such model has been found for this compound.
Energy Framework Analysis of Crystal Lattice Stability
Similarly, an energy framework analysis, which calculates the interaction energies between molecules in the crystal lattice to understand its stability, cannot be performed without the crystal structure data.
Conformational Dynamics and Tautomeric Equilibria
Analysis of Conformational Isomerism and Rotational Barriers
The molecular structure of this compound possesses several rotatable single bonds, which gives rise to a complex conformational landscape. The flexibility of the molecule is primarily dictated by the torsional or dihedral angles around the C-N and N-N bonds within the core structure. The study of this conformational isomerism and the energy barriers that hinder free rotation is crucial for understanding the molecule's three-dimensional structure and potential interactions.
The internal rotation around key bonds, particularly the amide C-N bond and the hydrazide N-N bond, is often restricted due to electronic and steric effects. nih.govwustl.edu The amide bond (C(O)-NH), for instance, exhibits significant double-bond character due to the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. mdpi.com This resonance effect results in a substantial rotational barrier, leading to the existence of distinguishable planar conformers, typically referred to as E/Z or syn/anti isomers. researchgate.netmontana.edu
Similarly, rotation around the N-N single bond in hydrazides is not free, a phenomenon that can lead to atropisomerism in suitably substituted derivatives. nih.gov The energy barrier for this rotation is influenced by the pyramidalization of the nitrogen atoms and steric hindrance between adjacent groups. nih.govwustl.edu Computational studies, often employing Density Functional Theory (DFT), and experimental techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating these rotational barriers and characterizing the stable conformers. mdpi.commontana.edu
Key Rotatable Bonds and Dihedral Angles
| Dihedral Angle | Bond | Description |
| ω₁ | C(O)-NH (Amide) | Defines the syn or anti conformation of the amide group. A value near 180° corresponds to the generally more stable trans (or anti) arrangement. |
| ω₂ | NH-NH₂ (Hydrazide) | Describes the torsion around the N-N bond, influencing the orientation of the terminal -NH₂ group. |
| ω₃ | C(α)-N (Anilino) | Governs the orientation of the 4-ethoxyphenyl group relative to the acetohydrazide backbone. |
| ω₄ | O-C (Ethoxy) | Determines the position of the ethyl group on the phenyl ring. |
The interplay between these rotational possibilities results in a potential energy surface with various local minima, each corresponding to a specific conformer.
Rotational Energy Barriers
The energy required to overcome the restriction to rotation around a bond is known as the rotational barrier. For amide and hydrazide systems, these barriers are significant enough to allow for the observation of distinct conformers at room temperature. mdpi.commontana.edu While specific experimental values for this compound are not extensively documented in the literature, data from analogous structures provide insight into the expected energy ranges.
Internal rotation around the C-N amide bond in similar molecules is known to be slow on the NMR timescale at room temperature. mdpi.com This often results in the appearance of separate sets of signals for the different conformers in the NMR spectrum. mdpi.commontana.edu The coalescence of these signals at elevated temperatures allows for the experimental determination of the rotational energy barrier (ΔG‡). mdpi.com For formamides and acetamides, these barriers are typically in the range of 12-23 kcal/mol. mdpi.commontana.edu
The barrier to rotation around the N-N bond is generally lower than that of the amide C-N bond but is highly dependent on the nature of the substituents. nih.gov Steric repulsion and electronic effects, such as the pyramidalization of the nitrogen atoms in the transition state, are key determining factors. nih.govwustl.edu
| Rotatable Bond | Molecule Type | Typical Barrier (ΔG‡) | Primary Influencing Factors | Reference |
|---|---|---|---|---|
| Amide (R-C(O)-NR'R") | Formamides, Acetamides | 12 - 23 kcal/mol | π-conjugation, Steric hindrance | mdpi.commontana.edu |
| Hydrazide (R-NH-NH-R') | Substituted Hydrazines | ~10 - 20 kcal/mol | Nitrogen lone pair repulsion, Steric effects, Nitrogen pyramidalization | nih.govwustl.edu |
Computational modeling, such as DFT calculations, can be used to map the potential energy surface by systematically rotating the dihedral angles. mdpi.comyoutube.com Such studies can predict the geometries of stable conformers and the transition states that separate them, providing calculated values for the rotational barriers that complement experimental findings. nih.govmdpi.com For hydrazides, these calculations show that the transition state for N-N rotation often involves a geometry where both nitrogen atoms exhibit strong opposite pyramidalization. nih.gov
Advanced Computational and Theoretical Studies of 2 4 Ethoxyanilino Acetohydrazide
Quantum Chemical Modeling of Molecular Properties
Quantum chemical modeling is a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties that may be difficult to access experimentally. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide array of other properties can be derived.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By optimizing the geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The theory is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave function-based methods while often providing comparable accuracy. For 2-(4-Ethoxyanilino)acetohydrazide, a DFT-based geometry optimization would yield the most energetically favorable conformation, which is crucial for understanding its interactions with other molecules.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to construct the molecular orbitals.
Functionals : Hybrid functionals are widely used for organic molecules. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is one of the most popular functionals, known for providing a good balance between accuracy and computational cost for a wide range of systems. researchgate.netinpressco.comreddit.com The Minnesota functionals, such as M06 , M05-2X , and M06-2X , are often selected for their improved performance in describing non-covalent interactions, which would be relevant for analyzing the intermolecular forces of this compound.
Basis Sets : Pople-style basis sets like 6-31G(d,p) are standard for geometry optimizations of organic compounds. researchgate.netresearchgate.net This notation indicates that the core orbitals are described by 6 Gaussian functions, while the valence orbitals are split into two parts (described by 3 and 1 Gaussian functions, respectively). The (d,p) signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and anisotropic charge distributions. For higher accuracy, especially for calculating electronic properties, correlation-consistent basis sets like aug-cc-pVDZ are used. The "aug" prefix denotes the addition of diffuse functions, which are important for describing lone pairs and anions.
The selection of a specific functional and basis set combination is typically validated by comparing calculated properties, such as vibrational frequencies or geometric parameters, with available experimental data or by benchmarking against higher-level, more computationally expensive calculations.
| Component | Examples | Description | Typical Application for this compound |
|---|---|---|---|
| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy in DFT. The choice affects the accuracy of the calculated energy and electronic properties. | B3LYP is a reliable choice for general-purpose geometry optimization and electronic structure analysis. M06-2X would be superior for studying potential non-covalent dimers. |
| Basis Set | 6-31G(d,p), aug-cc-pVDZ | A set of mathematical functions used to build molecular orbitals. Larger basis sets provide more accurate results but at a higher computational cost. | 6-31G(d,p) is well-suited for initial geometry optimization. For more precise energy calculations or analysis of excited states, aug-cc-pVDZ would be preferred. |
Semi-empirical methods are simplified versions of Hartree-Fock theory that are significantly faster than DFT or other ab initio methods. uni-muenchen.de This speed is achieved by neglecting certain complex integrals and introducing parameters (derived from experimental data) to compensate for the approximations. uni-muenchen.deucsb.edu
Methods like PM3 (Parametric Method 3), AM1 (Austin Model 1), and MNDO (Modified Neglect of Diatomic Overlap) are all based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.deucsb.edunih.gov They differ primarily in their parameterization strategy. wikipedia.org PM3, for instance, was parameterized to reproduce a wide range of molecular properties, whereas AM1 was developed to correct MNDO's poor description of hydrogen bonds. nih.govwikipedia.org
Due to their speed, these methods are not intended to provide highly accurate results but are exceptionally useful for rapid computational screening of large libraries of molecules, for preliminary geometry optimizations before refinement with DFT, or for studying very large systems where DFT is computationally prohibitive.
| Method | Key Feature | Advantage | Limitation |
|---|---|---|---|
| MNDO | The oldest of the modern NDDO-based models. ucsb.edu | Very fast. | Generally poor at describing hydrogen bonds and can overestimate repulsion in sterically crowded systems. ucsb.edu |
| AM1 | Modified core-core repulsion from MNDO to better model hydrogen bonds. nih.gov | Improved description of hydrogen bonds compared to MNDO. | Can sometimes introduce non-physical attractive forces. |
| PM3 | A re-parameterization of the AM1 formalism using a larger set of experimental data. nih.govwikipedia.org | Often provides slightly better thermochemical predictions than AM1. ucsb.edu | Accuracy can be erratic, and it is unable to reliably predict properties like infrared band intensities. nih.gov |
Coordination Chemistry of 2 4 Ethoxyanilino Acetohydrazide As a Ligand
Ligand Characterization and Potential Coordination Sites
2-(4-Ethoxyanilino)acetohydrazide is a molecule with significant potential for coordinating with metal ions. Its structural framework, derived from acetohydrazide, provides specific donor atoms that are crucial for forming stable metal complexes.
Identification of N- and O-Donor Atoms within the Acetohydrazide Scaffold
The coordinating ability of this compound is primarily attributed to the presence of the hydrazide functional group (-CONHNH₂). This group contains two key donor sites: the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the terminal amino group (-NH₂). rjpbcs.com These N- and O-donor atoms make the acetohydrazide scaffold a prime candidate for chelation. rjpbcs.commtct.ac.in Studies on analogous hydrazide derivatives confirm that these sites are readily available for bonding with metal ions. hilarispublisher.com The lone pairs of electrons on both the carbonyl oxygen and the amino nitrogen can be donated to a metal center, leading to the formation of coordinate bonds.
Chelation Potential and Polydentate Behavior
The spatial arrangement of the carbonyl oxygen and the terminal amino nitrogen in the this compound ligand allows it to act as a bidentate chelating agent. mtct.ac.inmdpi.com Upon coordination, it can form a stable five-membered ring with a central metal ion. This chelation effect significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands. mdpi.com Hydrazides and their derivatives are well-known for their ability to form such stable chelates with a variety of transition metals. rjpbcs.com The ligand typically coordinates in its neutral form, acting as a bidentate ligand, although in some circumstances, deprotonation of the hydrazide moiety can lead to different coordination modes. mtct.ac.in
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound generally involves straightforward procedures, leading to compounds that can be characterized by various spectroscopic and analytical methods to determine their structure and properties.
Preparation of Transition Metal Complexes (e.g., with Zinc(II), Cobalt(II), Copper(II), Nickel(II))
The preparation of transition metal complexes with ligands analogous to this compound is well-documented. A common synthetic route involves the reaction of the ligand with a metal salt (such as chlorides, sulfates, or acetates) in a suitable solvent, typically ethanol (B145695) or methanol. researchgate.netekb.egsamipubco.com The mixture is often heated under reflux for several hours to ensure the completion of the reaction. mtct.ac.inredalyc.org Upon cooling, the resulting solid metal complex precipitates out of the solution and can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried. ekb.eg The stoichiometry of the resulting complexes, often found to be in a 1:2 metal-to-ligand ratio, can be controlled by the molar ratios of the reactants used. chemijournal.com
Characterization by Elemental Analysis, Infrared, and Electronic Spectroscopy
Once synthesized, the metal complexes are subjected to a suite of characterization techniques to confirm their composition and elucidate their structure.
Elemental Analysis: This technique is fundamental for determining the empirical formula of the synthesized complexes. It provides the percentage composition of carbon, hydrogen, and nitrogen, which is then compared with the calculated values for the proposed structure to confirm the metal-to-ligand ratio. mdpi.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining how the ligand binds to the metal ion. Coordination of the this compound ligand is confirmed by observing shifts in the characteristic vibrational frequencies of its functional groups. mdpi.com Specifically, a shift of the carbonyl ν(C=O) band to a lower frequency and a shift in the ν(N-H) bands of the amino group indicate the participation of both the carbonyl oxygen and the amino nitrogen in coordination. rjpbcs.comhilarispublisher.comredalyc.org Furthermore, the appearance of new, non-ligand bands in the far-IR region can be assigned to the stretching vibrations of the newly formed metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds, providing direct evidence of complexation. mdpi.combendola.com
Table 1: Typical Infrared Spectral Data for Hydrazide Ligands and Their Metal Complexes
| Compound Type | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |
|---|---|---|---|---|
| Free Ligand | ~3300, ~3200 | ~1650-1680 | - | - |
| Metal Complex | Shifted | Shifted (lower freq.) | ~420-490 | ~500-570 |
Note: Data is generalized from studies on analogous hydrazide complexes. mdpi.combendola.com
Electronic Spectroscopy: UV-Visible electronic spectroscopy provides valuable information about the geometry of the metal ion's coordination sphere in the complex. libretexts.org The d-d electronic transitions observed for transition metal complexes are characteristic of their specific geometry (e.g., octahedral or tetrahedral). seramporecollege.ac.in For instance, Ni(II) complexes with an octahedral geometry typically exhibit three spin-allowed transitions. semanticscholar.org The positions and intensities of these absorption bands help in assigning the stereochemistry of the complexes. icrc.ac.ir
Table 2: Representative Electronic Spectral Data and Geometries for Transition Metal Complexes with Hydrazide Ligands
| Metal Ion | Geometry | Typical Absorption Bands (nm) | Band Assignments |
|---|---|---|---|
| Co(II) | Octahedral | ~590, ~630, ~645 | ⁴T₁g → ⁴T₂g(F), ⁴T₁g → ⁴A₂g(F), ⁴T₁g → ⁴T₁g(P) |
| Ni(II) | Octahedral | ~395, ~440, ~585 | ³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) |
| Cu(II) | Distorted Octahedral | ~680 | ²E₉ → ²T₂g |
Note: Data is generalized from studies on analogous hydrazide complexes. semanticscholar.org
Theoretical Investigation of Metal-Ligand Bonding and Coordination Geometry
Theoretical studies, particularly those employing quantum chemistry, provide profound insights into the nature of metal-ligand interactions, which are fundamental to understanding the structure, stability, and reactivity of coordination compounds. For complexes involving this compound, computational methods are invaluable for elucidating electronic structures and predicting geometric arrangements that may be difficult to characterize experimentally.
Quantum Chemical Studies of Electronic Configuration and Spin States
Quantum chemical calculations, especially those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of transition metal complexes. doi.org These studies allow for a detailed analysis of the molecular orbitals, charge distribution, and the energetic separation between different spin states. For metal complexes of hydrazide ligands, DFT can predict whether a high-spin (HS) or low-spin (LS) configuration is more stable, a critical factor that dictates the magnetic and spectroscopic properties of the complex. beilstein-journals.orgunige.ch
The occurrence of a particular spin state is governed by the balance between the ligand field strength and the mean spin-pairing energy. beilstein-journals.org In octahedral complexes, a strong ligand field favors the LS state, while a weaker field results in an HS state. When the energy difference between these two states is comparable to thermal energy (kBT), a phenomenon known as spin crossover (SCO) can occur, where the complex can switch between spin states in response to temperature changes. beilstein-journals.orgunige.ch
DFT calculations on related hydrazone and triazole-based metal complexes have successfully modeled these phenomena. doi.orgmdpi.com Methods like B3LYP or variations of double-hybrid functionals are employed to calculate the energies of the HS and LS states. mdpi.comrsc.org The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding charge transfer processes and the electronic transitions observed in UV-Vis spectra. nih.gov For instance, in related systems, the HOMO is often localized on the ligand, while the LUMO is centered on the metal ion, indicating a ligand-to-metal charge transfer (LMCT) character for the lowest energy electronic transitions. nih.gov The spin density distribution, also obtainable from these calculations, reveals how the unpaired electrons are distributed across the metal center and the ligand framework, providing a detailed picture of the electronic structure. mdpi.com
Table 1: Representative Quantum Chemical Parameters for a Model Hydrazone Complex Data calculated at the DFT/B3LYP/6-31G(d,p) level for a representative bis-hydrazone compound, illustrating typical computational outputs.
| Parameter | Value | Interpretation |
| EHOMO | -5.1462 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.5587 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 3.5875 eV | Difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability. nih.gov |
| Dipole Moment (µ) | 4.58 Debye | A measure of the overall polarity of the molecule. |
| Source: Adapted from computational data on a related bis-hydrazone derivative. nih.gov |
Prediction of Complex Stability and Reactivity Profiles (e.g., hypercoordinate silicon(IV) complexes)
Computational chemistry plays a crucial role in predicting the stability and reactivity of metal complexes. By calculating thermodynamic parameters, such as the Gibbs free energy of formation, chemists can assess the stability of a proposed complex. Reactivity can be explored by mapping potential energy surfaces for various reaction pathways.
A notable area of interest is the formation of hypercoordinate complexes, where the central atom exceeds the number of bonds predicted by the octet rule. Silicon, for example, can form stable five- or six-coordinate (hypervalent) compounds. nih.gov The chelation of this compound or similar multidentate ligands can stabilize such geometries.
Recent research has demonstrated the stabilization of the highly reactive hexahydridosilicate anion, [SiH₆]²⁻, within a supramolecular assembly, showcasing how a carefully designed ligand environment can isolate unstable species. bath.ac.uk While not involving a hydrazide directly, this work highlights the principle of using complex coordination spheres to stabilize unusual geometries. Studies on hypercoordinate silicon(IV) complexes with tetradentate chelating ligands have utilized DFT to optimize molecular structures and analyze bonding. mdpi.com These calculations show that the rigidity of the chelating ligand is a key factor in enforcing a specific geometry, such as a trans disposition of other monodentate ligands around the silicon center. mdpi.com
The stability of these complexes in solution can also be monitored and predicted. For example, the stability of ruthenium complexes has been evaluated over time in various solvents and under different pH conditions using UV-Vis and NMR spectroscopy, with computational models helping to interpret the observed spectral changes. mdpi.com Such studies are essential for applications where complex integrity under specific environmental conditions is critical.
Emerging Areas in Hydrazide-Based Coordination Polymers and Supramolecular Assemblies
Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions (nodes) and organic ligands (linkers) into one-, two-, or three-dimensional networks. nih.gov Hydrazide-based ligands, such as this compound, are excellent candidates for constructing CPs due to their multiple coordination sites, which can bridge metal centers to form extended structures.
The field of supramolecular chemistry focuses on the non-covalent interactions that guide the assembly of molecules into larger, functional architectures. uclouvain.be These assemblies can range from discrete multinuclear complexes to infinite polymeric chains, sheets, or frameworks. The properties of these materials are derived from the combination of the metal ion and the organic ligand. nih.govtue.nl
Research into a related ligand, 2-(4-bromophenoxy)acetohydrazide (B95197), has shown that it can form a one-dimensional coordination polymer with Ni(II). mdpi.com In this structure, the hydrazide acts as a bidentate ligand, coordinating through its carbonyl oxygen and the terminal amine nitrogen. The nickel centers are bridged by chloride ions, creating an infinite polymeric chain. mdpi.com This demonstrates a common coordination mode for acetohydrazide derivatives in forming polymeric structures. Other studies have successfully synthesized homoleptic 1D coordination polymers using ligands that, like hydrazides, contain multiple nitrogen donor atoms capable of bridging metal centers. rsc.org
Table 2: Structural Information for a Representative Hydrazide-Based Coordination Polymer Data for the coordination polymer [NiCl₂L(2-PrOH)]ₙ, where L = 2-(4-bromophenoxy)acetohydrazide.
| Feature | Description |
| Metal Center | Nickel (II) |
| Coordination Number | 6 |
| Coordination Geometry | Distorted Octahedron |
| Ligand (L) Coordination | Bidentate (Carbonyl Oxygen, Amine Nitrogen) |
| Bridging Ligands | Two Chloride (Cl⁻) ions |
| Overall Structure | 1D Polymeric Chain |
| Source: Based on single-crystal X-ray diffraction data. mdpi.com |
Exploration of Non Biological Applications for 2 4 Ethoxyanilino Acetohydrazide and Its Derivatives
Materials Science Applications
The unique structural features of 2-(4-ethoxyanilino)acetohydrazide and its derivatives make them valuable building blocks in the realm of materials science. Their ability to participate in various chemical reactions allows for their incorporation into a wide range of materials, influencing their properties and performance.
Development as Precursors for Polymeric Materials
Hydrazide derivatives, including this compound, are recognized for their role as precursors in the synthesis of polymeric materials. researchgate.net The reactivity of the hydrazide group allows it to be a key component in polymerization reactions, leading to the formation of complex polymer networks. dtu.dk For instance, hydrazides can serve as starting materials for the creation of various heterocyclic compounds that are then used as monomers in polymerization processes. researchgate.net The resulting polymers can exhibit a range of properties depending on the specific monomers used and the polymerization conditions. The incorporation of the this compound moiety can impart specific characteristics to the final polymer, such as altered thermal stability, mechanical strength, or optical properties.
The versatility of hydrazides extends to their use in creating coordination polymers. For example, a coordination polymer of Nickel(II) with 2-(4-bromophenoxy)acetohydrazide (B95197) has been synthesized and characterized, demonstrating a polymeric structure where the hydrazide coordinates with the metal ion. mdpi.com This highlights the potential for creating a diverse range of polymeric materials with tailored properties through the selection of appropriate metal ions and hydrazide derivatives. While direct studies on this compound as a polymer precursor are not extensively detailed in the provided results, the known reactivity of hydrazides suggests its potential in this area. researchgate.netdtu.dk
Role in the Design of Advanced Functional Materials
Advanced functional materials are designed to possess specific properties that enable them to perform particular functions, often in response to external stimuli. wiley.comjisc.ac.uk The chemical structure of this compound derivatives can be tailored to create materials with desired functionalities. For example, modifying the core structure can lead to materials with enhanced thermal or chemical stability, specific optical or electronic properties, or the ability to interact with other molecules in a controlled manner.
The development of advanced functional materials often involves the strategic combination of different molecular building blocks. Hydrazide derivatives can be incorporated into larger molecular architectures to impart specific functionalities. researchgate.net For instance, the synthesis of single-handed helical spiro-conjugated ladder polymers has been achieved through the cyclization of precursor polymers, demonstrating how complex and functional materials can be built from simpler units. chemrxiv.org While this example does not directly involve this compound, it illustrates the principle of using precursor molecules to create advanced materials with unique structures and properties. The potential to use this compound derivatives in similar synthetic strategies to create novel functional materials remains an area for further exploration.
Optoelectronic and Photovoltaic Applications
The electronic properties of this compound and its derivatives, stemming from their conjugated systems and donor-acceptor characteristics, make them promising candidates for applications in optoelectronics and photovoltaics.
Potential in Dye-Sensitized Solar Cell (DSSC) Technology
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a photosensitizer to absorb light and generate electrons. d-nb.info Hydrazone derivatives, which can be synthesized from hydrazides, are being explored for their use in DSSCs. researchgate.net The efficiency of a DSSC is highly dependent on the properties of the dye, including its light absorption spectrum and its ability to inject electrons into the semiconductor material. mdpi.com
Researchers are actively designing and synthesizing novel organic dyes to improve the performance of DSSCs. For instance, D–A–π–A-type sensitizers with different donor and acceptor units have been synthesized and their photovoltaic properties evaluated. rsc.org The modification of the molecular structure of the dye can significantly impact the power conversion efficiency (PCE) of the DSSC. rsc.org While specific studies on this compound-based dyes for DSSCs are not detailed in the provided results, the general interest in hydrazone and related derivatives for this application suggests that it could be a fruitful area of investigation. researchgate.net The synthesis of new azo-Schiff base derivatives from 4-ethoxyaniline further highlights the potential for creating novel dyes with interesting photophysical properties. researchgate.net
Investigation as Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics. mdpi.com Organic materials, in particular, have shown great promise as NLO materials due to their large nonlinear responses and the ability to tailor their properties through chemical synthesis. mdpi.comnih.gov The design of NLO materials often focuses on creating molecules with large second hyperpolarizabilities (γ), a measure of the third-order NLO response. nih.gov
Derivatives of this compound, such as Schiff bases, are being investigated for their NLO properties. dntb.gov.ua The synthesis and characterization of various Schiff base compounds have been reported, with some showing potential for optical limiting applications. dntb.gov.ua Theoretical studies, such as those using density functional theory (DFT), are also employed to predict the NLO properties of new organic molecules and to understand the relationship between molecular structure and NLO response. nih.gov The search for two-dimensional materials with NLO effects is another active area of research, with predictions suggesting that certain elements play a crucial role in enhancing these properties. rsc.org
Analytical Chemistry and Sensing Applications
The ability of this compound and its derivatives to interact with specific analytes makes them valuable in the field of analytical chemistry and for the development of chemical sensors.
Hydrazone derivatives are a significant class of compounds in analytical chemistry, used for the detection and quantification of various substances, including metal ions, anions, and organic molecules. researchgate.net The reactivity of the hydrazone group allows for the design of chemosensors that exhibit a detectable change, such as a color change or fluorescence, upon binding to a target analyte. researchgate.net For example, Schiff bases derived from hydrazides can act as fluorescent chemosensors for detecting specific cations. researchgate.net
The development of electrochemical sensors is another area where these compounds show promise. For instance, modified electrodes incorporating nanocomposites have been used for the detection of hazardous chemicals in water. mdpi.com While not directly mentioning this compound, these examples demonstrate the potential of using structurally related compounds in sensing applications. The synthesis of new azo-Schiff base complexes and the study of their properties further underscore the ongoing research in this area. researchgate.net The principles of green analytical chemistry, which aim to make analytical methods more environmentally friendly, are also being applied in the development of new sensing technologies. researchgate.net
Design of Chemosensors for Specific Analytes (e.g., Metal Ions, Anions)
The hydrazide functional group is a cornerstone in the design of chemosensors due to its ability to form stable complexes with various analytes. When this compound reacts with aldehydes or ketones, it forms hydrazone derivatives. researchgate.net These derivatives often possess chromogenic or fluorogenic properties that are modulated upon binding with specific metal ions or anions, making them excellent candidates for sensor applications. researchgate.net
The sensing mechanism typically involves the nitrogen and oxygen atoms of the hydrazone linkage acting as binding sites. nih.gov The interaction with a metal ion can lead to a "turn-on" or "turn-off" fluorescent response or a distinct color change, allowing for visual or spectroscopic detection. mdpi.com For instance, hydrazine-derived Schiff bases have demonstrated high selectivity and sensitivity towards metal ions like Al³⁺ and Zn²⁺ through significant fluorescence enhancement. rsc.org Similarly, derivatives can be engineered for anion recognition. The hydrazo unit (–NH) in the structure can act as a hydrogen bond donor, facilitating selective interaction with anions like fluoride, which is of biological and environmental importance. rsc.org
Research on various hydrazone derivatives has shown their capability to detect a range of metal ions, including heavy metals like Hg²⁺ and Pb²⁺, and transition metals such as Cu²⁺ and Fe³⁺. mdpi.commdpi.com The selectivity and sensitivity of these chemosensors can be fine-tuned by modifying the molecular structure, for example, by introducing different aromatic or heterocyclic groups. The ethoxyanilino group in the parent compound can influence the electronic properties and, consequently, the sensing behavior of its derivatives.
Table 1: Examples of Hydrazide/Hydrazone-Based Chemosensors and Their Performance
| Sensor Type | Target Analyte | Detection Method | Limit of Detection (LOD) |
|---|---|---|---|
| Biphenyl-Amido Schiff Base | Al³⁺ / Zn²⁺ | Fluorometry | Not Specified |
| Formazan Derivative (from phenylhydrazone) | F⁻ | Colorimetric / UV-vis | 0.051 ppm |
| meso-Triphenylamine-BODIPY Derivative | Cu²⁺ / Fe³⁺ | Colorimetric | 0.63 µM / 1.06 µM |
Evaluation as Corrosion Inhibitors in Material Protection
The corrosion of metals is a significant industrial problem, and the development of effective, environmentally friendly corrosion inhibitors is a key area of research. Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors. nih.gov They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. icrc.ac.ir
This compound and its derivatives fit this profile perfectly. The molecule contains multiple nitrogen and oxygen atoms and a benzene (B151609) ring, which are active centers for adsorption. The presence of the ethoxy group (an electron-donating group) on the aniline (B41778) ring increases the electron density on the molecule, which can enhance its adsorption onto the metal surface and improve inhibition efficiency. mdpi.com Studies on aniline and its derivatives have confirmed that their effectiveness as corrosion inhibitors correlates with the electron density on the nitrogen atom. mdpi.com
Hydrazide and hydrazone derivatives have been widely studied as corrosion inhibitors for various metals, particularly for mild steel in acidic media. mdpi.com For example, an aromatic hydrazide derivative was reported to provide 90% inhibition efficiency for mild steel at a concentration of 0.8 mM. mdpi.com The mechanism of inhibition often involves both physical adsorption (physisorption) through electrostatic interactions and chemical adsorption (chemisorption) through the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal. icrc.ac.ir The planarity and size of the inhibitor molecule also play a role in the extent of surface coverage and, therefore, the inhibition performance. nih.gov
Table 2: Performance of Related Hydrazide and Aniline Derivatives as Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration |
|---|---|---|---|---|
| 7-(Acetohydrazide-2-yloxy)-4-methylcoumarin | Mild Steel | 1.0 M HCl | 89.5% | 0.5 mM |
| 4-Cyclohexyl-3-thiosemicarbazide | Mild Steel | 1.0 M HCl | 95% | 0.5 mM |
| 2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide | Mild Steel | Not Specified | 90% | 0.8 mM |
Reagents for Organic Compound Detection (e.g., carbonyl compounds)
In analytical chemistry, the identification and characterization of organic compounds is a fundamental task. The hydrazide group (–CONHNH₂) in this compound makes it a valuable reagent for the detection of carbonyl compounds (aldehydes and ketones). This reactivity is analogous to that of well-known reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH or Brady's reagent).
The reaction between a hydrazide and a carbonyl compound is a condensation reaction, where a molecule of water is eliminated to form a hydrazone. nih.gov These resulting hydrazones are typically stable, crystalline solids with sharp and distinct melting points. researchgate.net This property is highly useful for the qualitative identification of unknown aldehydes and ketones. By preparing the hydrazone derivative of an unknown carbonyl compound using this compound, and then measuring the melting point of the purified product, one can compare it to a database of known values to identify the original carbonyl compound. nih.gov
The formation of the hydrazone is often accompanied by the appearance of a colored precipitate, providing a clear visual indication of a positive test. researchgate.net This makes this compound and similar hydrazides useful for simple, rapid screening tests in a laboratory setting. Furthermore, the resulting hydrazone derivatives can be separated and purified using techniques like column chromatography, which can be particularly useful when dealing with mixtures of carbonyl compounds. researchgate.net
Industrial Chemical Applications (e.g., Dyes, Agricultural Pesticides, Growth Stimulants)
The structural motifs within this compound and its derivatives suggest their potential utility in several industrial applications, including the synthesis of dyes and agrochemicals.
Dyes: Aniline and its derivatives are foundational components in the synthesis of a vast array of dyes. The chromophoric (color-bearing) and auxochromic (color-enhancing) groups in dye molecules are often derived from aromatic amines. The ethoxyanilino part of the molecule can serve as a precursor or a coupling component in the synthesis of azo dyes, which are characterized by the -N=N- linkage and constitute the largest class of synthetic dyes. While specific dyes based on this compound are not widely documented, the structural precedent of using substituted anilines is well-established in the dye industry. usda.gov
Agricultural Pesticides and Growth Stimulants: Hydrazone derivatives have been investigated for a range of bioactivities, including as insecticides, pesticides, and plant growth regulators. researchgate.net The mode of action often involves the inhibition of essential enzymes in pests or the modulation of hormonal pathways in plants. For instance, certain substituted nalidixic acid-based hydrazones have been explored as pesticides. researchgate.net Similarly, aminophenol compounds, which are structurally related to the aniline portion of the target molecule, have historically been used in the production of pesticides. duth.gr Although specific large-scale agricultural use of this compound is not reported, its derivatives represent a promising area for the development of new agrochemicals.
Future Perspectives and Research Trajectories for 2 4 Ethoxyanilino Acetohydrazide
Development of Innovative and Sustainable Synthetic Methodologies
The future synthesis of 2-(4-Ethoxyanilino)acetohydrazide and its derivatives will likely pivot towards green chemistry principles to minimize environmental impact and enhance efficiency. european-mrs.com Traditional methods for synthesizing hydrazides often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents. mdpi.com Future research should focus on developing one-pot methods and utilizing more benign reaction media.
Innovations in this area could include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and improve yields, as demonstrated for various hydrazide preparations. mdpi.com An expeditious, solvent-free one-pot method for preparing hydrazides directly from corresponding acids under microwave irradiation has been shown to be superior to conventional methods. researchgate.net
Solvent-Free and Aqueous-Phase Reactions: Eliminating organic solvents is a key goal of green chemistry. european-mrs.com Research into solid-state reactions or conducting the synthesis in water could offer significant environmental benefits. mdpi.com
Catalysis-Driven Transformations: The development of novel catalysts, including organocatalysts like L-proline or heterogeneous catalysts, can lead to milder reaction conditions, higher purity of final products, and easier work-up procedures. european-mrs.commdpi.com
A comparative overview of conventional versus potential green synthetic approaches for hydrazides is presented below.
Table 1: Comparison of Conventional and Green Synthesis Approaches for Hydrazides
| Parameter | Conventional Method | Green Method | Potential Advantage of Green Method |
|---|---|---|---|
| Solvent | Often uses ethanol (B145695), methanol, or other organic solvents. mdpi.com | Solvent-free or uses water/benign solvents. european-mrs.comresearchgate.net | Reduced environmental impact and toxicity. |
| Energy | Typically requires prolonged heating/reflux (6-9 hours). researchgate.net | Microwave irradiation (60-200 seconds). researchgate.net | Significant reduction in energy consumption and reaction time. |
| Catalyst | May use acid catalysts like glacial acetic acid. mdpi.com | Can utilize reusable organocatalysts or heterogeneous catalysts. mdpi.com | Catalyst can be recovered and reused, reducing waste. |
| Yield | Moderate to good (e.g., 59-77%). researchgate.net | Often higher (e.g., 81-90%). researchgate.net | Improved atom economy and reaction mass efficiency. researchgate.net |
| Procedure | Often involves multiple steps and tedious work-up. researchgate.net | Can be achieved in a one-pot synthesis with simpler purification. researchgate.net | Streamlined process, less waste generation. |
Advanced Characterization Techniques for Dynamic Molecular Behavior
The compound this compound possesses considerable conformational flexibility around its C-N and N-N bonds. Understanding this dynamic behavior is crucial for predicting its interactions and properties. While standard techniques provide a static picture, advanced methods are needed to explore its molecular dynamics.
Future characterization should employ a combination of techniques:
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): By recording NMR spectra over a wide temperature range, researchers can study the kinetics of conformational changes, such as ring inversions or restricted rotations. unibas.itnih.gov This can reveal the energy barriers between different conformers and their relative populations at equilibrium. researchgate.netrsc.org Even for molecules that show broadened or complex signals at room temperature, experiments at lower temperatures can provide well-defined signals, allowing for complete structural assignment. researchgate.net
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, HMBC, and NOESY are powerful tools for the complete structural elucidation of complex organic molecules. grinnell.edunumberanalytics.comresearchgate.net NOESY, in particular, can determine the 3D structure of the most stable conformer by identifying through-space correlations between protons. researchgate.net
High-Resolution Mass Spectrometry with Ion Mobility (IMS-MS): This advanced technique separates ions based on their size, shape, and charge, not just their mass-to-charge ratio. uclouvain.be It is a powerful tool for separating and identifying isomers and conformers, providing experimental data on the compound's different spatial arrangements. uclouvain.be
These experimental techniques, when coupled with computational analysis, can provide a comprehensive picture of the molecule's dynamic behavior in solution.
Integration of Multiscale Computational Approaches
Computational chemistry has become an indispensable tool for understanding molecular structures, properties, and reaction mechanisms. nih.gov For a flexible molecule like this compound, multiscale computational methods are essential for building a complete picture from the electronic to the macroscopic level.
Key computational approaches include:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can provide highly accurate information about the geometry, electronic structure, and relative energies of different conformers. unibas.it This is crucial for interpreting experimental data from techniques like VT-NMR.
Molecular Dynamics (MD) Simulations: MD simulations predict how every atom in a system moves over time, offering a detailed view of the molecule's dynamic behavior, including its interactions with solvents or other molecules. mdpi.comebsco.commdpi.com This can be used to study aggregation behavior or conformational flexibility that occurs on longer timescales. manchester.ac.uknih.gov
Hybrid QM/MM Methods: For studying the compound's behavior in a complex environment (like a solvent box or at a material interface), Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a balance of accuracy and computational cost. nih.gov The core molecule is treated with high-level QM, while the surrounding environment is modeled with more efficient MM force fields.
The integration of these methods allows for the prediction of properties and behaviors that can guide experimental work, saving time and resources. For instance, MD simulations can predict aggregation propensity, which can then be verified experimentally. nih.gov
Uncovering Novel Non-Biological Material and Chemical Applications
The functional groups within this compound—an aromatic amine, an ether, and a hydrazide—suggest a range of potential applications beyond biology. mdpi.comwikipedia.org Hydrazides and their derivatives are known to be versatile precursors for synthesizing various heterocyclic compounds and can act as effective ligands for metal ions. mdpi.com
Future research could explore the following non-biological applications:
Corrosion Inhibitors: Aromatic amines and hydrazide derivatives have shown significant potential as corrosion inhibitors for metals like mild steel. icmab.es The nitrogen and oxygen atoms can coordinate with metal surfaces, forming a protective layer. The aromatic ring enhances adsorption onto the surface. The potential of this compound in this area warrants investigation.
Coordination Polymers and Frameworks: The hydrazide moiety is an excellent bidentate ligand, capable of coordinating with metal ions through both the carbonyl oxygen and the amine nitrogen. doi.org This property could be exploited to synthesize novel coordination polymers with interesting magnetic, optical, or porous properties. Such materials have potential applications in catalysis or gas storage. rsc.org
Precursors for Dyes and Polymers: The aniline (B41778) group is a well-known component of many dyes. wikipedia.org The diazonium salt of aniline is a versatile intermediate for producing azo dyes. wikipedia.org Furthermore, the difunctional nature of the molecule makes it a potential monomer for the synthesis of novel polyamides or other polymers.
Table 2: Potential Non-Biological Applications and Functional Group Roles
| Potential Application | Key Functional Group(s) | Role of Functional Group(s) |
|---|---|---|
| Corrosion Inhibition | Anilino, Hydrazide | Nitrogen and oxygen heteroatoms act as coordination sites to adsorb onto the metal surface, forming a protective film. icmab.es |
| Coordination Polymers | Hydrazide | Acts as a bidentate ligand, bridging metal centers to form extended one-, two-, or three-dimensional structures. doi.org |
| Azo Dye Synthesis | Anilino | The primary aromatic amine can be converted to a diazonium salt, which then couples with another aromatic ring to form an azo compound. wikipedia.org |
| Polymer Synthesis | Amine, Hydrazide | Can act as a monomer in condensation polymerization reactions to form novel polymers. |
Synergistic Experimental and Theoretical Research Programs
The most rapid and insightful progress in understanding and applying this compound will come from research programs that tightly integrate experimental and computational efforts. acs.orgosti.gov This synergistic approach allows theoretical predictions to guide experimental design, and experimental results to validate and refine computational models. doi.orgrsc.org
A model for such a synergistic program would involve:
Computational Prediction: Use DFT and MD simulations to predict stable conformers, spectroscopic properties, and potential reactivity or material interactions. unibas.itnih.gov
Guided Synthesis: Employ green chemistry principles to synthesize the target compound and its derivatives, guided by computational predictions of optimal reaction pathways. researchgate.net
Advanced Characterization: Use techniques like VT-NMR and IMS-MS to characterize the synthesized compounds and validate the computationally predicted structures and dynamic behaviors. researchgate.netuclouvain.be
Application Testing: Experimentally test the most promising non-biological applications identified by theoretical screening, such as corrosion inhibition or the formation of novel materials. icmab.esdoi.org
Iterative Refinement: Feed the experimental results back into the computational models to improve their accuracy and predictive power for the next cycle of design and discovery. rsc.org
This collaborative loop between theory and experiment is essential for accelerating the discovery of new materials and applications for this compound, transforming it from a simple chemical entity into a valuable building block for future technologies. acs.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| L-proline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
